BI 2536
Overview
Description
BI 2536 is a small-molecule inhibitor that targets Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase involved in the regulation of mitosis. This compound has shown significant potential in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
Target of Action
BI 2536 is a highly selective and potent inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a key regulator of multiple steps during mitotic progression across eukaryotic species and is often overexpressed in cancers, contributing to excessive cell proliferation and loss of key checkpoint functions .
Mode of Action
This compound inhibits Plk1 enzyme activity at low nanomolar concentrations . The compound potently causes a mitotic arrest and induces apoptosis in human cancer cell lines of diverse tissue origin and oncogenome signature . It blocks Plk1 activity fully and instantaneously, which enables the study of controversial and unknown functions of Plk1 .
Biochemical Pathways
This compound affects several biochemical pathways. It interferes with the catalytic action of Plk1 by blocking the ATP-binding site, leading to cell cycle arrest and apoptosis . It also suppresses IFNB (encoding IFN-β) gene transcription . Furthermore, it induces the differential expression of 68 proteins between the SGC-7901 and SGC-7901/DDP (cisplatin-resistant) cells, and these differentially expressed proteins were involved in a number of cellular functions and signaling pathways, such as cell death, cell development, tumorigenesis, the cell cycle, DNA duplication/recombination/repair, cellular movement, and the Wnt/β-catenin and mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK)/ribosomal S6 kinase 1 (RSK1) signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound were linear within the dose range tested . Plasma concentration profiles exhibited multi-compartmental pharmacokinetic behavior, with a terminal elimination half-life of 20–30 hours . It has a high clearance (~1,400 mL/min) and a high volume of distribution (>1,000 L) .
Result of Action
This compound causes mitotic arrest and apoptosis in 32 unique human cancer cell lines and inhibits the growth of human tumor xenografts in nude mice, with little to no effect on healthy cells . It also induces regression of large tumors with well-tolerated intravenous dose regimens . In treated tumors, cells arrest in prometaphase, accumulate phosphohistone H3, and contain aberrant mitotic spindles . This mitotic arrest is followed by a surge in apoptosis .
Action Environment
This compound exhibits high permeability through the blood-brain barrier, making it an important therapeutic tool . It is supplied as a lyophilized powder and is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Preparation Methods
BI 2536 is synthesized through a multi-step chemical process. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions to form the final product. The key steps include:
Formation of the core structure: This involves the synthesis of a pteridine derivative.
Functionalization: Introduction of functional groups such as cyclopentyl, ethyl, and methoxy groups.
Final assembly: Coupling of the functionalized intermediates to form this compound
Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
BI 2536 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the core structure
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BI 2536 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its anti-cancer properties. .
Cell Cycle Studies: This compound is used to study the regulation of the cell cycle, particularly the role of PLK1 in mitosis.
Comparison with Similar Compounds
BI 2536 is compared with other PLK1 inhibitors, such as Volasertib (BI 6727) and GSK-461364A. While all these compounds target PLK1, this compound is unique due to its dual inhibition of PLK1 and bromodomain-containing protein 4 (BRD4). This dual inhibition enhances its anti-cancer properties and broadens its therapeutic applications .
Similar Compounds
Volasertib (BI 6727): Another PLK1 inhibitor with a longer half-life in vivo.
GSK-461364A: A PLK1 inhibitor with selectivity for the PLK family.
Properties
IUPAC Name |
4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVPGYIWAGRNI-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226442 | |
Record name | BI 2536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755038-02-9 | |
Record name | BI 2536 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755038-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BI 2536 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BI 2536 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BI 2536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BI-2536 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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